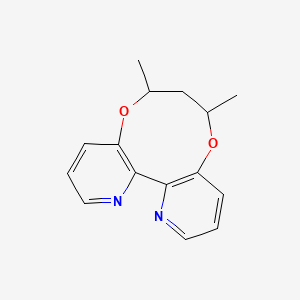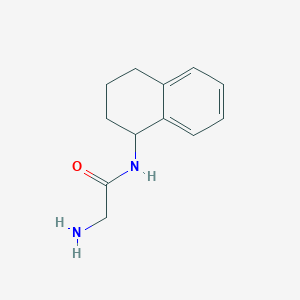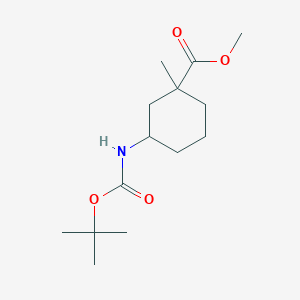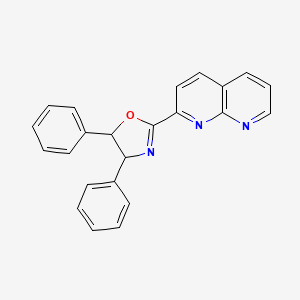
Zinc bacitracin; Bacitracin zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La bacitracina de zinc, también conocida como sal de zinc de bacitracina, es un complejo de bacitracina con zinc. La bacitracina es una mezcla de polipéptidos cíclicos relacionados producidos por la bacteria Bacillus licheniformis. El complejo de zinc mejora la estabilidad y la potencia de la bacitracina, convirtiéndola en un antibiótico valioso para aplicaciones tópicas. Se utiliza principalmente para prevenir infecciones en cortes, raspaduras y quemaduras menores .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de bacitracina de zinc implica los siguientes pasos:
Fermentación: La bacitracina se produce mediante la fermentación de Bacillus licheniformis.
Purificación: La bacitracina se purifica luego del caldo de fermentación.
Complejación con zinc: Se agrega una solución alcalina a la solución de bacitracina, y el pH se ajusta a 8-11. Se agrega zinc inorgánico para formar la sal de zinc, y el pH se ajusta a 5-7. La mezcla se agita durante 1-2 horas y luego se deja reposar durante 5-10 horas.
Métodos de producción industrial: La producción industrial de bacitracina de zinc sigue pasos similares, pero está optimizada para operaciones a gran escala. El proceso está diseñado para ser eficiente, con alta pureza y bajo consumo de energía, lo que lo hace adecuado para la producción en masa .
Análisis De Reacciones Químicas
Tipos de reacciones: La bacitracina de zinc experimenta diversas reacciones químicas, que incluyen:
Complejación: Formación del complejo de zinc con bacitracina.
Hidrólisis: Descomposición de los enlaces peptídicos en condiciones ácidas o básicas.
Reactivos y condiciones comunes:
Soluciones alcalinas: Se utilizan para ajustar el pH durante el proceso de preparación.
Zinc inorgánico: Se agrega para formar el complejo de zinc.
Principales productos formados:
Bacitracina de zinc: El producto principal formado a partir de la reacción de la bacitracina con el zinc.
Aplicaciones Científicas De Investigación
La bacitracina de zinc tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo para estudiar las interacciones de péptidos y la complejación con metales.
Biología: Se emplea en estudios microbiológicos para distinguir entre diferentes cepas de bacterias.
Medicina: Ampliamente utilizado como antibiótico tópico para prevenir infecciones en heridas menores.
Industria: Incorporado a la alimentación animal como promotor del crecimiento y para prevenir infecciones en el ganado.
Mecanismo De Acción
La bacitracina de zinc ejerce sus efectos al inhibir la biosíntesis de la pared celular bacteriana. Se une a los precursores de la pared celular, impidiendo su incorporación a la pared celular y provocando la lisis celular. El complejo de zinc mejora la estabilidad y la potencia de la bacitracina, haciéndola más eficaz contra las bacterias susceptibles .
Compuestos similares:
Bacitracina: La forma no compleja de zinc de bacitracina, utilizada de manera similar como antibiótico tópico.
Sulfato de polimixina B: Otro antibiótico utilizado en combinación con bacitracina en ungüentos tópicos.
Sulfato de neomicina: A menudo se combina con bacitracina y polimixina B en formulaciones tópicas.
Singularidad de la bacitracina de zinc: La bacitracina de zinc es única debido a su mayor estabilidad y potencia en comparación con la bacitracina sola. La adición de zinc no solo mejora su actividad antimicrobiana, sino que también extiende su vida útil, lo que la convierte en la opción preferida para aplicaciones tópicas .
Comparación Con Compuestos Similares
Bacitracin: The non-zinc complex form of bacitracin, used similarly as a topical antibiotic.
Polymyxin B Sulfate: Another antibiotic used in combination with bacitracin in topical ointments.
Neomycin Sulfate: Often combined with bacitracin and polymyxin B in topical formulations.
Uniqueness of Zinc Bacitracin: Zinc bacitracin is unique due to its enhanced stability and potency compared to bacitracin alone. The addition of zinc not only improves its antimicrobial activity but also extends its shelf life, making it a preferred choice for topical applications .
Propiedades
Fórmula molecular |
C66H101N17O16SZn |
|---|---|
Peso molecular |
1486.1 g/mol |
Nombre IUPAC |
zinc;4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90;/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2 |
Clave InChI |
NKULICGUDKGGRL-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)

![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504698.png)


![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)
![methyl 3-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4-methylbenzoate](/img/structure/B12504724.png)

![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
